molecular formula C24H27N3O4S B2675814 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-69-3

4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2675814
CAS No.: 852138-69-3
M. Wt: 453.56
InChI Key: CYKWVBNSNLWXNB-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a benzamide derivative featuring a morpholine sulfonyl group at the para position of the benzene ring and a tetrahydrocarbazole methyl substituent on the amide nitrogen. This compound’s synthesis likely involves sulfonylation of benzamide precursors followed by coupling with a tetrahydrocarbazole methylamine derivative, analogous to methods described for related sulfonamide-benzamide hybrids .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-24(18-6-8-19(9-7-18)32(29,30)27-11-13-31-14-12-27)25-16-17-5-10-23-21(15-17)20-3-1-2-4-22(20)26-23/h5-10,15,26H,1-4,11-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKWVBNSNLWXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the morpholine sulfonyl chloride and the tetrahydrocarbazole derivative. The key steps include:

    Formation of Morpholine Sulfonyl Chloride: This is achieved by reacting morpholine with chlorosulfonic acid under controlled conditions.

    Synthesis of Tetrahydrocarbazole Derivative: The tetrahydrocarbazole moiety is synthesized through a series of reactions involving cyclization and reduction steps.

    Coupling Reaction: The final step involves coupling the morpholine sulfonyl chloride with the tetrahydrocarbazole derivative in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups Biological Relevance (Hypothesized)
Target Compound Morpholine sulfonyl, tetrahydrocarbazole methyl, benzamide ~427.5* Sulfonamide, carbazole, benzamide Potential kinase/GPCR modulation
4-(Dimethylsulfamoyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide Dimethylsulfamoyl instead of morpholine sulfonyl ~399.5 N,N-dimethyl sulfonamide, carbazole, benzamide Reduced polarity; altered binding kinetics
N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide No sulfonyl group 290.36 Benzamide, carbazole Base scaffold; limited solubility
Triazole derivatives (e.g., [7–9] from ) 1,2,4-Triazole-thiones with aryl sulfonyl groups ~450–500 Triazole, sulfonyl, difluorophenyl Antifungal/antimicrobial activity

*Estimated based on molecular formula.

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a derivative of carbazole and morpholine, which are known for their diverse biological activities. This article examines the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 356.46 g/mol

The presence of the morpholine and carbazole moieties contributes to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of carbazole derivatives. For instance, N-substituted carbazoles have shown significant activity against various cancer cell lines. In particular:

  • Case Study : A series of N-substituted carbazoles were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds exhibited IC50 values in the low micromolar range against human carcinoma cell lines such as HCT116 (colon) and NCI-H460 (lung) .

Neuroprotective Effects

Carbazole derivatives have also been investigated for their neuroprotective effects. The ability to modulate neuroinflammatory pathways positions these compounds as potential treatments for neurodegenerative diseases.

  • Research Finding : A study demonstrated that certain carbazole derivatives could promote an increase in soluble amyloid-beta (Aβ) peptides, which is significant in the context of Alzheimer's disease . This suggests that the compound may have implications in neuroprotection and cognitive enhancement.

Anti-inflammatory Properties

The anti-inflammatory activity of morpholine-containing compounds has been documented. The sulfonamide group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Kinase Inhibition : The compound likely acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with specific receptors involved in inflammatory responses and cancer progression, such as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) .

Comparative Biological Activity Table

Activity TypeCompound ClassIC50 Value (µM)Reference
AntitumorN-substituted Carbazoles0.37 - 0.96
NeuroprotectiveCarbazole DerivativesNot specified
Anti-inflammatoryMorpholine DerivativesNot specified

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonation, coupling, and purification steps. For example:

  • Sulfonation : Morpholine reacts with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl intermediate .
  • Coupling : The sulfonyl intermediate is coupled to the carbazole-methylbenzamide core via amide bond formation, using carbodiimide catalysts (e.g., EDC/HOBt) in DMF at room temperature .
  • Optimization : Yield and purity are maximized by controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine), inert atmosphere (N₂), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms structural integrity; key signals include the morpholine sulfonyl protons (δ 3.6–3.8 ppm) and carbazole aromatic protons (δ 6.8–7.2 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30, 1.0 mL/min flow rate) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 498.18) .

Q. How is the compound’s solubility and stability evaluated under physiological conditions?

  • Methodological Answer :

  • Solubility : Tested in PBS (pH 7.4) and DMSO via shake-flask method, with quantification by UV-Vis spectroscopy (λmax = 270 nm) .
  • Stability : Incubated in simulated gastric fluid (pH 2.0) and plasma at 37°C; degradation is monitored over 24 hours using HPLC .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Preparation : Retrieve target protein structures (e.g., kinases) from the PDB; optimize hydrogen bonding networks and remove water molecules .
  • Docking Protocol : Use Glide XP (Schrödinger) with OPLS4 force field. Key parameters include hydrophobic enclosure scoring and ligand strain penalties .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via MM-GBSA binding energy calculations .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioassay results?

  • Methodological Answer :

  • Cross-Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) or ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Structural Analysis : If discrepancies persist, resolve crystal structures of the compound bound to the target using SHELXL for refinement (twinned data handled via TWIN/BASF commands) .

Q. How is structure-activity relationship (SAR) explored for this compound’s analogs?

  • Methodological Answer :

  • Analog Design : Synthesize derivatives with modified sulfonyl groups (e.g., replacing morpholine with piperazine) or carbazole substituents .
  • Biological Testing : Screen analogs against enzyme panels (e.g., kinase inhibition assays) and correlate activity changes with structural features using multivariate regression .

Q. What advanced crystallographic methods address challenges in determining this compound’s solid-state structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL with anisotropic displacement parameters and Hirshfeld atom refinement (HAR) for electron density mapping .
  • Visualization : Generate ORTEP-3 diagrams to highlight bond angles and torsional strain .

Key Considerations for Researchers

  • Contradiction Management : When bioassay data conflicts with docking results, prioritize empirical validation (e.g., crystallography or SPR) over computational models .
  • Synthetic Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst batch) to mitigate variability in multi-step syntheses .

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